molecular formula C3H5ClN4 B1461773 (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine CAS No. 944709-55-1

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B1461773
CAS No.: 944709-55-1
M. Wt: 132.55 g/mol
InChI Key: OHSMQGYKFLTUDC-UHFFFAOYSA-N
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Description

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and an aminomethyl group at the 3-position. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of urea derivatives, amides, and other bioactive molecules.

Properties

IUPAC Name

(3-chloro-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMQGYKFLTUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273833
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-55-1
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944709-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine typically proceeds via the synthesis of 3-chloromethyl-1,2,4-triazole derivatives followed by amination. The key steps include:

  • Formation of the 1,2,4-triazole ring system.
  • Introduction of the chloromethyl group at the 3-position.
  • Substitution of the chloromethyl group with an amine to yield the methanamine functionality.

Preparation of 3-Chloromethyl-1,2,4-triazole Intermediates

A foundational intermediate in the synthesis is 3-chloromethyl-1,2,4-triazolin-5-one, which can be adapted to yield the 5-chloro-4H-1,2,4-triazol-3-yl scaffold. According to a patented process, the synthesis involves the use of semicarbazide derivatives and alkyl or aryl sulfonic acid salts to improve reaction efficiency and purity.

Key features of this process include:

  • Use of alkyl or aryl sulfonic acid salts of semicarbazide allows the reaction to be conducted at elevated temperatures.
  • This approach reduces decomposition of starting materials and shortens reaction times.
  • The process yields highly pure 3-chloromethyl-1,2,4-triazolin-5-one, which is a critical precursor for further functionalization.

The general reaction scheme involves cyclization of semicarbazide salts with chlorinating agents to install the chloromethyl group at the 3-position of the triazole ring.

Step Reagents/Conditions Outcome
1 Semicarbazide hydrochloride salt + sulfonic acid salt Formation of sulfonic acid salt intermediate
2 Heating under controlled temperature Cyclization to 3-chloromethyl-1,2,4-triazolin-5-one
3 Purification High purity intermediate for amination

Amination to Form this compound

The chloromethyl group at the 3-position is a reactive site for nucleophilic substitution. Amination is typically achieved by treating the chloromethyl intermediate with ammonia or primary amines under conditions favoring substitution without ring degradation.

  • The reaction generally proceeds via an SN2 mechanism where the chlorine atom is displaced by the amine nucleophile.
  • Reaction conditions are optimized to prevent side reactions such as hydrolysis or over-alkylation.
  • Solvents such as ethanol, methanol, or aqueous mixtures are commonly used.
  • Temperature control is critical to maximize yield and purity.

Alternative Synthetic Routes Involving 1,2,4-Triazole-3-thione Intermediates

Research literature describes the synthesis of 1,2,4-triazole derivatives via 1,2,4-triazole-3-thiones obtained from hydrazide precursors. These methods involve:

  • Preparation of hydrazides from suitable esters.
  • Reaction with isothiocyanates to form thiosemicarbazides.
  • Intramolecular cyclization under basic conditions (e.g., 10% aqueous NaOH at 60 °C) to yield 1,2,4-triazole-3-thiones.
  • Subsequent alkylation with chloromethyl or benzyl bromide derivatives to introduce substituents at the 3-position.

This method provides a versatile route to various substituted 1,2,4-triazoles, including those with chloro substituents and amine functionalities, by tailoring the alkylation step.

Step Reagents/Conditions Yield (%) Notes
1 Hydrazide + isothiocyanate in ethanol, reflux 42–97 Formation of thiosemicarbazides
2 Treatment with 10% NaOH at 60 °C for 4 hours High (varies) Cyclization to triazole-3-thiones
3 Alkylation with chloromethyl bromide or analogs 61–92 Introduction of chloroalkyl substituents

Research Findings and Optimization

  • Use of sulfonic acid salts of semicarbazide improves reaction rates and purity in the synthesis of chloromethyl triazoles.
  • Cyclization of thiosemicarbazides to triazole-3-thiones can be inhibited by sensitive functional groups (e.g., terminal alkynes), requiring protection strategies or alternative synthetic routes.
  • Amination reactions require careful stoichiometric control to avoid side reactions.
  • Industrial scale synthesis benefits from optimized temperature control and solvent selection to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Advantages Limitations
Sulfonic Acid Salt Method Semicarbazide sulfonic acid salts Elevated temperature, short time High purity, scalable Requires sulfonic acid salts
Thiosemicarbazide Cyclization Hydrazides, isothiocyanates, NaOH Reflux in ethanol, basic cyclization Versatile for substitutions Sensitive to functional groups
Amination of Chloromethyl Intermediate Ammonia or primary amines Mild conditions, SN2 substitution Direct introduction of methanamine Requires control to avoid side products

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its triazole structure allows for various chemical modifications, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ProductYield (%)Reference
N-AlkylationN-Alkyl derivatives70
CondensationSchiff bases80
CyclizationTriazole derivatives65

Biological Activities

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potent antimicrobial activities. It has been tested against various bacterial and fungal strains, showing promising results.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound displayed minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 µg/mL against several microorganisms, including Escherichia coli and Candida albicans .

Potential in Cancer Treatment
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialE. coli125
AntifungalC. albicans250
AnticancerVarious cancer cell linesNot specified

Medicinal Applications

Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent for treating infections and certain cancers. Its ability to disrupt essential biological pathways makes it a candidate for drug development.

Industrial Applications

Material Development
In industry, this compound is utilized in the development of new materials with tailored properties for coatings and polymers. Its unique chemical structure allows for enhancements in material performance.

Mechanism of Action

The mechanism of action of (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Triazole Position) Molecular Formula Molecular Weight Key Features Reference
This compound 5-Cl, 3-CH2NH2 C3H6ClN4 133.56 Electrophilic Cl, primary amine Target
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine 4-isopropyl, 3-CH2NHCH2(4-Cl-C6H4) C14H18ClN4 283.77 Bulky isopropyl and chlorobenzyl groups
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine HCl 5-CH2SO2CH3, 3-CH2NH2 C5H11ClN4O2S 226.68 Polar sulfonyl group, hydrochloride salt
(4-Ethyl-4H-1,2,4-triazol-3-yl)methanamine 4-CH2CH3, 3-CH2NH2 C5H10N4 126.17 Ethyl N-substituent, reduced steric hindrance
(1-Methyl-1H-1,2,4-triazol-3-yl)methanamine HCl 1-CH3, 3-CH2NH2 C4H8ClN4 138.58 N1-methylation, hydrochloride salt

Key Observations :

  • Chlorine vs. Alkyl Groups : The 5-Cl substituent in the target compound increases electrophilicity compared to alkylated analogs (e.g., 4-ethyl or 4-isopropyl), which may enhance reactivity in nucleophilic substitutions .
  • Polar Substituents : Sulfonylmethyl (CH2SO2CH3) in introduces hydrophilicity, contrasting with the lipophilic chlorobenzyl group in .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, whereas free bases (e.g., ) may offer better membrane permeability.

Key Observations :

  • The target compound’s analogs exhibit variable yields due to steric and electronic factors. For example, the 90% yield for the N1-methyl analog reflects efficient amination, while the 33% yield for the amide derivative highlights challenges in urea formation.
  • Sodium triacetoxyborohydride (NaBH(OAc)3) is effective for reductive amination in , whereas triphosgene-mediated urea synthesis in is less efficient.

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparisons
Compound Name $ ^1H $ NMR (δ, ppm) LC-MS/ESI-MS ([M+H]+) Reference
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine 8.80 (s, 1H, triazole), 4.68 (s, 2H, CH2N) 265.20
(1-Methyl-1H-1,2,4-triazol-3-yl)methanamine HCl 8.63 (s, 3H, NH3+), 3.87 (s, 3H, CH3) 138.58 (M+H for free base)
Z873519648 N/A 342.20

Key Observations :

  • The N-H protons in hydrochloride salts (e.g., δ 8.63 for ) appear downfield compared to free amines.
  • Triazole protons resonate near δ 8.6–8.8 across analogs, confirming aromatic character .

Biological Activity

(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, along with its mechanisms of action and relevant case studies.

This compound is a nitrogen-containing heterocycle that exhibits various biological activities. Its mechanism of action primarily involves interaction with specific enzymes or receptors, leading to inhibition or alteration of their functions. This compound can disrupt the synthesis of essential biomolecules in microorganisms, thereby exhibiting antimicrobial and antifungal properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity.
  • Disruption of Cellular Functions : It alters cellular signaling pathways and gene expression, impacting metabolic processes within cells.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values for derivatives of this compound ranging from 62.5 to 250 µg/mL against several test microorganisms .

Microorganism MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Candida albicans250
Saccharomyces cerevisiae250

Antifungal Activity

The compound also exhibits antifungal properties against species such as Candida albicans and Saccharomyces cerevisiae, with varying degrees of effectiveness. The observed antifungal activity suggests potential applications in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer activity of this compound and its derivatives. One notable study highlighted that certain triazole derivatives showed promising cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer cells) with IC50 values around 19.6 µM .

Case Study: Cytotoxicity in MCF-7 Cells

The following table summarizes the cytotoxic effects observed in vitro:

Compound IC50 (µM) Effect on Apoptotic Markers
Compound 1019.6Upregulated Bax; Downregulated Bcl-2
Compound 1125.0Induced apoptosis at S phase

The mechanism of action for these anticancer effects includes the induction of apoptosis through the modulation of apoptotic proteins like cytochrome c and caspase-7 .

Q & A

Q. What synthetic methodologies are effective for producing (5-Chloro-4H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 5-chloro-4H-1,2,4-triazole-3-carbaldehyde with methylamine in dichloromethane, using sodium triacetoxyborohydride (STAB) as a reducing agent and acetic acid as a catalyst, yields the target compound. Key optimizations include maintaining a 1:1 molar ratio of aldehyde to amine, reaction temperatures between 0°C and room temperature, and purification via column chromatography or recrystallization. Yields up to 53% have been reported under these conditions .

ParameterConditionYield
SolventDichloromethane53%
Reducing AgentSodium triacetoxyborohydride (3 equiv)
Temperature0°C → RT, 5h

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H NMR : Key peaks include δ 8.80 (s, 1H, triazole-H) and 4.68 (s, 2H, CH2NH2) in DMSO-d6 .
  • LC-MS : Detects [M+H]+ at m/z 162.08 (calculated 162.05) for structural confirmation .
  • HPLC : A C18 column with a 0.1% TFA/MeCN gradient assesses purity (>95%) .

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

  • Acylation : Reacting with acyl chlorides or isocyanates forms urea/amide derivatives (e.g., with 4-fluoroaniline and triphosgene yields urea-based inhibitors) .
  • Alkylation : Benzyl bromide introduces lipophilic groups via nucleophilic substitution .
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions extend the triazole core for bioactivity optimization .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric equilibria of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts solvent-dependent tautomer stability. Polar solvents (e.g., water) stabilize the 1H-triazole tautomer via hydrogen bonding, while non-polar solvents favor the 4H form. The Polarizable Continuum Model (PCM) quantifies solvent effects .

Q. What crystallographic strategies address discrepancies in reported molecular geometries?

SHELXL refines X-ray data by adjusting thermal parameters and validating against electron density maps. For example, C—N bond length discrepancies (1.32 Å vs. 1.35 Å) are resolved by checking for thermal motion or disorder. Twinning detection (via BASF parameter) corrects intensity statistics .

Q. How can conflicting bioactivity data for triazolyl methanamine derivatives be reconciled?

Contradictions arise from assay variability (cell lines, incubation times). Mitigation strategies include:

  • Standardizing positive controls (e.g., reference inhibitors).
  • Validating compound purity via HPLC and elemental analysis.
  • Meta-analysis to identify outliers due to structural analogs or impurities .

Methodological Considerations

Q. What purification techniques ensure high-purity this compound?

  • Recrystallization : Use ethanol/water mixtures to remove byproducts .
  • Preparative HPLC : Kinetex C18 columns with 0.1% TFA achieve >99% purity .

Q. How do reaction solvents influence the compound’s stability and reactivity?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote decomposition. Dichloromethane balances reactivity and stability, while methanol is avoided due to possible reduction side reactions .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

Variations stem from:

  • Stoichiometric ratios : Excess reducing agent (STAB) improves conversion but complicates purification.
  • Temperature control : Prolonged room-temperature reactions increase byproduct formation.
  • Purification methods : Chromatography outperforms recrystallization in isolating pure product .

Tools and Software

Q. Which crystallographic software is recommended for structural analysis?

  • SHELXL : Refines small-molecule structures and detects twinning .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine
Reactant of Route 2
(5-Chloro-4H-1,2,4-triazol-3-yl)methanamine

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